2-Amino-1,3-thiazole-4,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

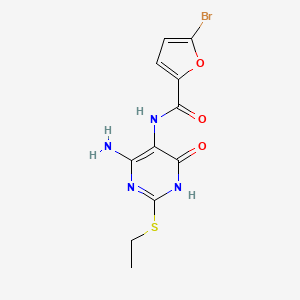

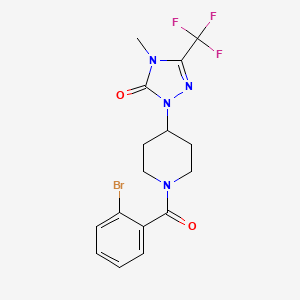

2-Amino-1,3-thiazole-4,5-dicarboxamide is a chemical compound with the molecular formula C5H6N4O2S . It is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . The yield of the synthesized compounds was around 50%, with a melting point of 196–198 °C .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .Physical And Chemical Properties Analysis

This compound is a light yellow crystal with a molar mass of 186.192 Da . It is soluble in water, alcohols, and diethyl ether .Wissenschaftliche Forschungsanwendungen

Dual Src/Abl Kinase Inhibitor for Antitumor Activity

A study by Lombardo et al. (2004) highlighted the discovery of a compound with potent antitumor activity in preclinical assays, demonstrating its application in oncology, particularly against chronic myelogenous leukemia (CML). This research underscores the potential of 2-Amino-1,3-thiazole derivatives in targeted cancer therapy L. Lombardo et al., 2004.

Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives

Research conducted by Nötzel et al. (2001) provided an efficient methodology to access thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups. This work is significant for the synthesis of structurally diverse compounds that could find applications in drug development and biochemical studies M. W. Nötzel et al., 2001.

Synthesis of Thiazoles via Chemoselective Thionation-Cyclization

Kumar et al. (2013) developed an efficient route for synthesizing 2,4,5-trisubstituted thiazoles, highlighting the versatility of 2-Amino-1,3-thiazole derivatives in synthesizing compounds with potential therapeutic applications. This demonstrates the compound's utility in constructing complex thiazole derivatives S. V. Kumar et al., 2013.

Solid Phase Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives

A study by Kim et al. (2019) on the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives reveals the potential of 2-Amino-1,3-thiazole-4,5-dicarboxamide in facilitating the development of compounds with desirable physicochemical properties for drug discovery Ye-ji Kim et al., 2019.

Antimicrobial Activity of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives

Research by Alhameed et al. (2019) synthesized and evaluated the antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing the application of 2-Amino-1,3-thiazole derivatives in developing compounds with antibacterial and antifungal properties Rakia Abd Alhameed et al., 2019.

Safety and Hazards

Zukünftige Richtungen

2-Amino-1,3-thiazole-4,5-dicarboxamide and its derivatives have shown promising results in anticancer drug discovery . Future research could focus on decreasing drug resistance and reducing unpleasant side effects . The information from the studies on 2-aminothiazole derivatives will be useful for future innovation .

Wirkmechanismus

Target of Action

It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is suggested that 2-aminothiazole derivatives interact with a hydrophobic pocket . Additionally, some compounds similar to 2-Amino-1,3-thiazole-4,5-dicarboxamide, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that 2-aminothiazole derivatives can affect various biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.

Action Environment

It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOHFEZUVHYWJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)